3-Azetidinyl nicotinate
Overview
Description
Synthesis Analysis
The synthesis of “3-Azetidinyl nicotinate” and similar compounds has been a topic of research. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . Another approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl nicotinate” contains total 24 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aliphatic), 1 Azetidine(s), and 1 Pyridine(s) .
Chemical Reactions Analysis
Azetidines, which are four-membered nitrogen-containing heterocycles, have unique reactivity driven by a considerable ring strain . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . This approach is commonly employed for the synthesis of oxetanes and cyclobutanes, but the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .
Scientific Research Applications
Synthesis Methods
Azetidines are synthesized through various methods, including [2+2] cycloaddition reactions, which have been a significant development in recent years. This method allows for the creation of azetidine rings, which are four-membered and contain nitrogen .
Metalated Azetidines
The application of metalated azetidines is another important area of research. These compounds are used in different chemical reactions due to their unique reactivity profile .
C(sp3)–H Functionalization
Practical C(sp3)–H functionalization using azetidines has been explored, providing a pathway for modifying carbon-hydrogen bonds in organic molecules .
Opening with Carbon Nucleophiles
Azetidines can be opened facilely with carbon nucleophiles, which is useful in various synthetic applications .
Polymer Synthesis
Azetidines have found applications in polymer synthesis, where their strained ring structure can impart unique properties to the resulting polymers .
Drug Discovery
Azetidines serve as motifs in drug discovery due to their structural similarity to natural amino acids and their ability to act as bioisosteres .
Future Directions
Recent advancements in drug discovery have inspired the development of synthetic strategies aiming for the incorporation of bioactive skeletal features into newly synthesized molecules . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization .
properties
IUPAC Name |
azetidin-3-yl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNWZMZZFXPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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